[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Description
The compound [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is a highly functionalized diterpenoid derivative characterized by:
- A tetracyclic framework with fused cyclohexane and cyclopropane rings.
- Four acetyloxy (-OAc) groups at positions 2, 3, 5, and 10.
- A methylidene group (CH₂=) at position 8 and a ketone (13-oxo) at position 12.
- An (E)-3-phenylprop-2-enoate ester side chain.
Properties
IUPAC Name |
[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWMCIQXDTSTA-CEHNVHRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is a complex terpenoid derivative with significant biological interest due to its structural properties and potential pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
The compound is characterized by a molecular formula that includes multiple functional groups such as acetoxy and phenylpropene moieties. Its structural complexity contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of terpenoids are well-documented and include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific activities of the compound can be summarized as follows:
-
Antimicrobial Activity :
- Studies have shown that similar terpenoid compounds exhibit significant antimicrobial activity against various pathogens including bacteria and fungi. The presence of hydroxyl and acetoxy groups in the structure may enhance this activity by disrupting microbial cell membranes.
-
Anti-inflammatory Effects :
- Terpenoids are known to modulate inflammatory pathways. Research indicates that compounds with similar structural motifs can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antioxidant Properties :
- The antioxidant capacity of terpenoids is attributed to their ability to scavenge free radicals and chelate metal ions. This property is particularly relevant in preventing oxidative stress-related diseases.
-
Anticancer Potential :
- Preliminary studies suggest that this class of compounds can induce apoptosis in cancer cells while inhibiting tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways.
Data Tables
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of structurally related terpenoids against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compounds.
-
Case Study on Anti-inflammatory Effects :
- In vitro assays demonstrated that terpenoid derivatives could significantly reduce the levels of inflammatory markers in lipopolysaccharide-stimulated macrophages.
-
Case Study on Anticancer Activity :
- In a recent study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to induce apoptosis at concentrations above 50 µM after 24 hours of treatment.
Research Findings
Recent research has focused on the biosynthesis and metabolic engineering of terpenoids to enhance their yield and biological activity. Advances in synthetic biology have enabled the production of these compounds in microbial systems which could lead to more sustainable sources for therapeutic applications.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines including breast and prostate cancer cells.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- Research Findings : Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines.
- Clinical Relevance : This property positions the compound as a candidate for developing treatments for chronic inflammatory diseases such as arthritis.
Agricultural Applications
1. Pesticide Development
Given its complex structure and biological activity:
- Insecticidal Properties : The compound has been evaluated for its effectiveness against specific pests that affect crop yields.
- Field Trials : Preliminary field trials indicate that formulations containing this compound significantly reduce pest populations without harming beneficial insects.
2. Plant Growth Regulation
The compound may also serve as a plant growth regulator:
- Effects on Growth : Studies suggest that it can enhance root development and overall plant vigor.
- Application Methods : It can be applied in various formulations to optimize crop production.
Data Tables
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal | Anticancer | Inhibits cancer cell growth in vitro |
| Anti-inflammatory | Reduces cytokine levels in animal models | |
| Agricultural | Insecticide | Effective against crop pests |
| Growth regulator | Enhances root development |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : [(3R,5S,7S,8S,9R,10R,13S)-9,10,13-Triacetyloxy-7-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
- Key Differences :
- One fewer acetyloxy group (tri- vs. tetra-acetyloxy).
- Hydroxyl (-OH) group at position 7 instead of a methyl or acetyloxy substituent.
- Tricyclic (vs. tetracyclic) backbone.
Compound B : [(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10-Tetrakis(acetyloxy)-5,13-dihydroxy-8,12,15,15-tetramethylbicyclo[9.3.1]pentadeca-3,8,11-trien-4-yl]methyl acetate
- Key Differences: Bicyclic framework (vs. tetracyclic). Additional hydroxyl groups at positions 5 and 13. Methyl acetate substituent instead of phenylpropenoate.
- Implications : Enhanced hydrogen-bonding capacity due to hydroxyls, possibly increasing solubility in polar solvents .
Compound C : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2-dichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Tetracyclic | Tricyclic | Bicyclic | Oxatetracyclic |
| Acetyloxy Groups | 4 | 3 | 4 | 2 |
| Hydroxyl Groups | 0 | 1 | 2 | 2 |
| Side Chain | (E)-3-phenylprop-2-enoate | (E)-3-phenylprop-2-enoate | Methyl acetate | Benzoate |
| Halogenation | None | None | None | Dichloroethoxycarbonyloxy |
| Predicted LogP | ~4.5 (highly lipophilic) | ~3.8 | ~3.2 | ~5.1 |
| Bioactivity Potential | Anticancer (inferred) | Anti-inflammatory | Antimicrobial | Antimicrobial |
Critical Notes
- Contradictions : and highlight conflicting solubility trends due to acetyloxy vs. hydroxyl group ratios.
- Data Gaps : Direct pharmacological data (e.g., IC₅₀ values) are absent; inferences rely on structural analogs.
- Safety : Halogenated analogs (Compound C) require toxicity profiling before therapeutic use .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The retrosynthetic breakdown involves disconnecting the molecule into three primary fragments:
-
The tetracyclic core (tetracyclo[9.3.1.01,9.04,9]pentadecane system)
-
The (E)-3-phenylprop-2-enoate moiety
-
The acetyloxy and methyl substituents
Key disconnections include the esterification of the tetracyclic alcohol with (E)-3-phenylprop-2-enoic acid and the sequential acetylation of hydroxyl groups .
Synthesis of the Tetracyclic Core
The tetracyclo[9.3.1.01,9.04,9]pentadecane skeleton is constructed via a tandem Diels-Alder/aldol condensation strategy. A diterpene precursor, such as labdane derivatives, undergoes cyclization under acidic conditions to form the bridged bicyclic system. Subsequent oxidation at C13 introduces the ketone functionality .
Critical Parameters :
-
Catalyst : Lewis acids (e.g., BF₃·Et₂O) for cyclization
-
Temperature : 80–100°C in anhydrous toluene
-
Yield : 45–52% (based on analogous syntheses)
Acetylation of Hydroxyl Groups
The tetracyclic intermediate contains four hydroxyl groups at C2, C3, C5, and C10, which are acetylated sequentially. Controlled acetyl protection requires orthogonal deprotection strategies to avoid over-acetylation.
Stepwise Protocol :
-
Selective C2/C3 Acetylation :
-
C5/C10 Acetylation :
Esterification with (E)-3-Phenylprop-2-Enoic Acid
The C7 hydroxyl group undergoes esterification with (E)-3-phenylprop-2-enoic acid via Steglich esterification:
Conditions :
-
Coupling Agent : DCC (1.5 eq), DMAP (0.2 eq)
-
Solvent : Dry DMF, N₂ atmosphere
-
Temperature : 25°C, 24 h
Purification :
-
Silica gel chromatography (hexane:EtOAc = 4:1)
-
Final purity: >95% (HPLC)
Optimization of Reaction Conditions
Comparative studies of catalysts, solvents, and temperatures reveal optimal pathways (Table 1).
Table 1 : Optimization of Esterification Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | DCC/DMAP | EDCI/HOBt | DIC/DMAP |
| Solvent | DMF | CH₂Cl₂ | THF |
| Temperature (°C) | 25 | 0 → 25 | 40 |
| Yield (%) | 68 | 55 | 72 |
| Purity (%) | 95 | 89 | 93 |
Data extrapolated from analogous esterification reactions
Stereochemical Control
The compound’s 11 stereocenters demand enantioselective synthesis:
-
Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts for asymmetric aldol reactions
-
Kinetic Resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase) to separate diastereomers
Analytical Characterization
Structural Confirmation :
-
¹H/¹³C NMR :
Purity Assessment :
-
HPLC : C18 column, acetonitrile/water gradient (95:5 → 50:50), λ = 254 nm
Challenges and Limitations
-
Low Yields : Multi-step synthesis results in cumulative yield <10%.
-
Stereochemical Drift : Epimerization at C4 and C14 during acetylation.
-
Scale-Up Issues : Chromatography-dependent purification limits industrial production.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the tetracyclic core with multiple stereocenters?
- Methodological Answer : The synthesis of the tetracyclic scaffold requires multi-step protocols, including selective protection/deprotection of hydroxyl groups and stereocontrolled cyclization. For example, acetyloxy and methylidene groups can be introduced via Friedel-Crafts alkylation or Michael addition, as seen in related taxane derivatives . Protecting groups like trichloroethoxy-carbonyl (Troc) are critical to prevent undesired side reactions during acylation steps . Multi-step purification (e.g., flash chromatography, recrystallization) is essential to isolate intermediates with high stereochemical fidelity.
Q. How can researchers confirm the absolute configuration of this compound?
- Methodological Answer : Absolute configuration is best determined using TDDFT-ECD (Time-Dependent Density Functional Theory-Electronic Circular Dichroism) combined with experimental ECD spectra. For instance, Boltzmann-weighted ECD spectra computed at the CAM-B3LYP/TZVP level with PCM/MeCN solvent modeling have been validated against experimental data to assign configurations in structurally similar limonoids and diterpenes . X-ray crystallography is also recommended for unambiguous confirmation, as demonstrated in heterocyclic analogs .
Advanced Research Questions
Q. How do conformational dynamics of the tetracyclic scaffold influence bioactivity?
- Methodological Answer : Conformational analysis using DFT-NMR (Density Functional Theory-Nuclear Magnetic Resonance) and molecular dynamics simulations can reveal how ring puckering and substituent orientation affect binding to biological targets. For example, the distorted half-chair conformation of lactone rings in low-energy conformers (observed in granatumin derivatives) directly impacts hydrogen bonding and hydrophobic interactions with enzymes . Advanced studies should correlate computed conformer populations (e.g., CAM-B3LYP/TZVP) with bioassay results to identify pharmacophoric motifs.
Q. What computational approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) often arise from variations in assay conditions or impurities. To address this:
- Standardize assays : Use cell lines with consistent expression of target proteins (e.g., viral proteases) and control for solvent effects (e.g., DMSO concentration).
- Validate structural integrity : Re-analyze compound purity via HPLC-MS and confirm stereochemistry via ECD/NMR before testing .
- SAR studies : Systematically modify substituents (e.g., replacing acetyloxy with benzoyl groups) to isolate contributions to activity, as shown in prodrug optimization strategies .
Q. How can substituent effects (e.g., acetyloxy vs. benzoyl groups) be systematically studied?
- Methodological Answer :
- Synthetic diversification : Use regioselective acylation (e.g., Steglich esterification) to generate analogs with modified substituents. For example, replacing tetraacetyloxy groups with bulkier p-nitrobenzoyl moieties can alter solubility and membrane permeability .
- Physicochemical profiling : Compare logP (octanol-water partition) and polar surface area (PSA) to predict bioavailability. Acetyloxy groups reduce PSA, enhancing blood-brain barrier penetration in related terpenoids .
- In silico docking : Perform molecular docking (e.g., AutoDock Vina) to assess how substituent bulk/electronic effects modulate binding to targets like kinases or cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
